tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate
Description
This compound is a highly specialized organic molecule characterized by a complex architecture featuring multiple functional groups. Its structure includes:
- tert-butyl ester groups: These are commonly employed as protecting groups for carboxylic acids in synthetic chemistry to enhance stability and control reactivity during multi-step synthesis .
- Amino and amide linkages: These groups are critical for interactions in biological systems, such as receptor binding or enzyme inhibition, and are often found in drug candidates .
- Aromatic 4-aminophenyl moiety: This group may confer electronic or steric properties relevant to solubility, binding affinity, or metabolic stability .
The compound’s molecular weight and solubility are likely influenced by its bulky tert-butyl groups and polar amide bonds, which may align with trends observed in patented drug-like molecules ().
Properties
Molecular Formula |
C41H70N4O10 |
|---|---|
Molecular Weight |
779.0 g/mol |
IUPAC Name |
tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate |
InChI |
InChI=1S/C41H70N4O10/c1-37(2,3)51-32(46)24-43(20-21-44(25-33(47)52-38(4,5)6)26-34(48)53-39(7,8)9)23-31(22-29-16-18-30(42)19-17-29)45(27-35(49)54-40(10,11)12)28-36(50)55-41(13,14)15/h16-19,31H,20-28,42H2,1-15H3/t31-/m0/s1 |
InChI Key |
GQILJKZCDXOARM-HKBQPEDESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C[C@H](CC1=CC=C(C=C1)N)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(CC1=CC=C(C=C1)N)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related molecules from the evidence:
Key Observations:
Structural Complexity: The target compound shares the tert-butyl ester motif with CAS 128049-50-3 and MP2000-CH, but its additional amino and aromatic groups distinguish it as a more specialized candidate for drug development .
Drug-Likeness : Like many patent-derived compounds (), the target molecule likely adheres to the Rule of Five (Ro5) due to its moderate molecular weight and polar groups, though its exact properties (e.g., logP) require experimental validation.
Bioactivity Potential: The 4-aminophenyl group may enable interactions similar to sphingosine 1-phosphate (S1P) receptor antagonists () or kinase inhibitors (), though its specific targets remain unverified.
Synthetic Challenges : The presence of multiple tert-butyl esters and amide bonds suggests sensitivity to acidic or hydrolytic conditions, necessitating careful solvent selection (e.g., CDCl3 or DMSO for NMR analysis, as in ) .
Research Findings and Implications
- Role in Drug Discovery : The compound’s structural features align with trends in patented molecules targeting "beyond Ro5" (bRo5) chemical space, such as macrocycles or PROTACs, which require advanced synthetic techniques ().
- Thermodynamic Stability : Tert-butyl esters are prone to hydrolysis under acidic conditions, implying that the compound’s stability in biological systems may depend on formulation or prodrug strategies .
Limitations and Contradictions
- Synthesis Scalability : highlights the use of column chromatography for purification, which may limit industrial-scale production compared to solvent-free methods ().
- Bioactivity Uncertainties : The compound’s resemblance to PAINS (pan-assay interference compounds) in patent literature () raises concerns about false-positive results in high-throughput screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
